N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-carboxamide
CAS No.: 2195939-63-8
Cat. No.: VC4248615
Molecular Formula: C14H22N2O4
Molecular Weight: 282.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2195939-63-8 |
|---|---|
| Molecular Formula | C14H22N2O4 |
| Molecular Weight | 282.34 |
| IUPAC Name | N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C14H22N2O4/c1-10-12(11(2)20-16-10)13(18)15-9-14(19-8-7-17)5-3-4-6-14/h17H,3-9H2,1-2H3,(H,15,18) |
| Standard InChI Key | YZHKNDKFUBTGEY-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C)C(=O)NCC2(CCCC2)OCCO |
Introduction
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound with a specific molecular structure that includes a cyclopentyl ring, a hydroxyethoxy group, and an isoxazole ring. This compound is of interest in medicinal chemistry due to its potential biological activities. The isoxazole ring, particularly the 3,5-dimethylisoxazole moiety, is known for its wide spectrum of biological activity, which can be enhanced by modifications such as the addition of various functional groups .
Synthesis Methods
The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-carboxamide typically involves multiple steps, including:
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Preparation of the Cyclopentyl Intermediate: This involves forming the cyclopentyl ring with the hydroxyethoxy side chain.
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Isoxazole Ring Formation: The 3,5-dimethylisoxazole ring can be synthesized through condensation reactions involving suitable precursors.
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Carboxamide Formation: The final step involves attaching the carboxamide group to the isoxazole ring.
| Step | Reagents | Conditions |
|---|---|---|
| 1. Cyclopentyl Intermediate | Cyclopentanone, Ethylene Oxide | Basic Conditions, High Temperature |
| 2. Isoxazole Ring Formation | Acetone, Hydroxylamine | Acidic Conditions, Heating |
| 3. Carboxamide Formation | Isocyanate or Amine | Mild Conditions, Catalyst |
Biological Activities
While specific biological activities of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-carboxamide are not well-documented, compounds with similar structures, such as those containing isoxazole rings, have shown potential in various therapeutic areas. These include anti-inflammatory, antimicrobial, and antiviral applications .
Research Findings and Future Directions
Research on compounds like N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-carboxamide is ongoing, with a focus on optimizing synthesis methods and exploring their biological activities. Future studies should aim to:
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Optimize Synthesis Conditions: Improve yield and purity through better control of reaction conditions.
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Screen for Biological Activity: Conduct comprehensive assays to identify potential therapeutic applications.
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Derivatization Studies: Modify the compound to enhance its biological properties.
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